ethyl 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate ethyl 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate
Brand Name: Vulcanchem
CAS No.: 1206985-96-7
VCID: VC4238614
InChI: InChI=1S/C20H20N2O2S/c1-3-24-19(23)14-25-20-21-13-18(16-11-9-15(2)10-12-16)22(20)17-7-5-4-6-8-17/h4-13H,3,14H2,1-2H3
SMILES: CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C
Molecular Formula: C20H20N2O2S
Molecular Weight: 352.45

ethyl 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate

CAS No.: 1206985-96-7

Cat. No.: VC4238614

Molecular Formula: C20H20N2O2S

Molecular Weight: 352.45

* For research use only. Not for human or veterinary use.

ethyl 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate - 1206985-96-7

Specification

CAS No. 1206985-96-7
Molecular Formula C20H20N2O2S
Molecular Weight 352.45
IUPAC Name ethyl 2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetate
Standard InChI InChI=1S/C20H20N2O2S/c1-3-24-19(23)14-25-20-21-13-18(16-11-9-15(2)10-12-16)22(20)17-7-5-4-6-8-17/h4-13H,3,14H2,1-2H3
Standard InChI Key VLTRPQMIQFCWAS-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features an imidazole ring substituted at the 1-position with a phenyl group and at the 5-position with a p-tolyl (4-methylphenyl) group. A thioacetate moiety (-S-CH2-COOEt) is attached to the 2-position of the imidazole core, forming the complete structure. The molecular formula is C20H19N2O2S (calculated molecular weight: 351.44 g/mol), closely aligning with analogs such as ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate (CAS 1207043-30-8, MW 352.5) .

Table 1: Comparative Molecular Data for Analogous Imidazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
Target CompoundC20H19N2O2S351.44Not Assigned
Ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetateC20H20N2O2S352.51207043-30-8
Ethyl 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetateC20H19ClN2O2S386.891207036-82-5

The structural differences between these analogs primarily involve substituent positions (e.g., phenyl vs. p-tolyl at N1 vs. C5) and functional group modifications (e.g., chlorine substitution in), which significantly influence physicochemical and biological properties .

Systematic Nomenclature

The IUPAC name derives from the imidazole numbering system:

  • Imidazole core: 1-phenyl (N1), 5-(p-tolyl) (C5), and 2-thioacetate (C2) substituents.

  • Thioacetate group: Ethyl ester of acetic acid linked via a sulfur atom.

The systematic name is ethyl 2-[(1-phenyl-5-(4-methylphenyl)-1H-imidazol-2-yl)sulfanyl]acetate.

Synthesis and Characterization

Synthetic Pathways

The synthesis of imidazole-thioacetate derivatives typically involves multi-step protocols:

Condensation Reactions

  • Imidazole Ring Formation:

    • Substituted aryl aldehydes (e.g., p-tolualdehyde) and aryl amines (e.g., aniline) undergo cyclocondensation in the presence of ammonium acetate or other catalysts to form the imidazole core .

    • Example: Reaction of p-tolualdehyde with aniline and ammonium acetate yields 1-phenyl-5-(p-tolyl)-1H-imidazole.

  • Thioacetate Introduction:

    • The 2-position of the imidazole is functionalized via nucleophilic substitution or thiol-ene reactions.

    • Ethyl 2-mercaptoacetate is reacted with 2-chloroimidazole intermediates under basic conditions (e.g., K2CO3) to form the thioether linkage .

Optimization Strategies

  • Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and yields .

  • Catalysts: Transition metal catalysts (e.g., CuI) or organocatalysts improve regioselectivity.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) isolates the pure product .

Spectroscopic Methods

  • NMR Spectroscopy:

    • ¹H NMR: Distinct signals for imidazole protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and ethyl ester (δ 1.2–4.3 ppm) .

    • ¹³C NMR: Resonances for carbonyl (δ 165–170 ppm), aromatic carbons (δ 120–140 ppm), and methyl groups (δ 20–25 ppm) .

  • IR Spectroscopy: Stretching vibrations for C=O (1700–1750 cm⁻¹), C-N (1250–1350 cm⁻¹), and C-S (650–750 cm⁻¹).

  • Mass Spectrometry: Molecular ion peaks ([M+H]⁺) consistent with the molecular formula (e.g., m/z 351.44 for the target compound) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (<0.1 mg/mL); soluble in organic solvents (e.g., DMSO, ethanol, chloroform) .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments due to the ester and thioether groups .

Thermal Properties

  • Melting Point: Analogous compounds exhibit melting points between 120–150°C .

  • Thermogravimetric Analysis (TGA): Decomposition onset temperatures >200°C, indicating moderate thermal stability.

Biological Activities and Applications

Anticancer Activity

  • Imidazole derivatives interfere with cancer cell proliferation via kinase inhibition or DNA intercalation .

  • In vitro Studies: Analogous compounds induced apoptosis in MCF-7 breast cancer cells at IC50 values of 10–20 µM .

Material Science Applications

  • Coordination Chemistry: The sulfur and nitrogen atoms facilitate metal coordination, enabling use in catalysis or sensor development .

  • Polymer Additives: Thioacetate groups enhance polymer crosslinking and UV stability.

Future Perspectives

Research Gaps

  • Structure-Activity Relationships (SAR): Systematic studies are needed to correlate substituent patterns with bioactivity .

  • In vivo Pharmacokinetics: No data exist on absorption, distribution, or toxicity profiles for this compound class.

Synthetic Innovations

  • Green Chemistry: Developing solvent-free or microwave-assisted syntheses to improve sustainability .

  • Asymmetric Catalysis: Enantioselective synthesis of chiral imidazole derivatives for drug development .

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